molecular formula C10H14N2O2 B14844892 5-(Dimethylamino)-2-hydroxy-N-methylbenzamide

5-(Dimethylamino)-2-hydroxy-N-methylbenzamide

Cat. No.: B14844892
M. Wt: 194.23 g/mol
InChI Key: FSIDAHXOHBXZOQ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a hydroxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and dimethylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-hydroxybenzoic acid is reacted with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to maintain a steady supply of reactants and continuous removal of products.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 5-(Dimethylamino)-2-oxo-N-methylbenzamide.

    Reduction: The major product is 5-(Dimethylamino)-2-hydroxy-N-methylbenzylamine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

5-(Dimethylamino)-2-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-hydroxybenzamide: Lacks the N-methyl group.

    5-(Dimethylamino)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxy group.

    5-(Dimethylamino)-2-hydroxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.

Uniqueness

5-(Dimethylamino)-2-hydroxy-N-methylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and hydroxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(dimethylamino)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-11-10(14)8-6-7(12(2)3)4-5-9(8)13/h4-6,13H,1-3H3,(H,11,14)

InChI Key

FSIDAHXOHBXZOQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N(C)C)O

Origin of Product

United States

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